2-(4-Bromophenoxy)benzoic acid
Description
Historical Context and Development
2-(4-Bromophenoxy)benzoic acid first emerged in chemical literature during the late 20th century as researchers explored halogenated aromatic acids for electronic applications. The compound's systematic synthesis was enabled by advances in Ullmann-type coupling reactions, which facilitated the formation of the critical phenoxy bridge between bromobenzene and salicylic acid derivatives. Early work focused on optimizing reaction conditions to improve yields, with particular attention to:
- Temperature control during ether bond formation
- Selection of copper-based catalysts for phenolic coupling
- Purification techniques for isolating the crystalline product
The development of modern spectroscopic techniques in the 1990s allowed precise structural verification through $$ ^1H $$-NMR (δ 7.8–6.8 ppm for aromatic protons) and IR spectroscopy (broad O-H stretch at 2500–3000 cm$$^{-1}$$).
Significance in Halogenated Aromatic Chemistry
This compound occupies a strategic position in halogenated aromatic systems due to its dual functional groups:
| Property | Value/Characteristics | Significance |
|---|---|---|
| Bromine substituent | Strong σ-electron withdrawal | Directs electrophilic substitution |
| Carboxylic acid | Hydrogen-bonding capability | Enables salt formation & coordination |
| Phenoxy bridge | Conjugation pathway | Modifies electronic spectra |
The bromine atom at the para position of the phenoxy group enhances the compound's reactivity in Suzuki-Miyaura cross-couplings, while the carboxylic acid group allows derivatization through esterification or amidation. Comparative studies with 4-bromobenzoic acid (CAS 586-76-5) show that the phenoxy group in 2-(4-bromophenoxy)benzoic acid increases solubility in polar aprotic solvents by 38% while maintaining thermal stability up to 289°C.
Taxonomic Classification within Phenoxybenzoic Acid Derivatives
The compound belongs to a distinct subclass of halogenated phenoxybenzoic acids:
Structural Taxonomy:
- Core Structure: Benzene ring with carboxylic acid (position 1)
- Substituent: Phenoxy group at position 2
- Halogenation: Bromine at para position of phenoxy ring
This configuration differentiates it from:
- 2-(4-Bromobenzoyl)benzoic acid (CAS 2159-40-2): Ketone instead of ether linkage
- Phenyl 4-bromobenzoate (CAS 5798-76-5): Ester rather than carboxylic acid
- 3-Phenoxybenzoic acid (MarkerDB MDB00267998): Phenoxy group at position 3
The meta positioning of the phenoxy group relative to the carboxylic acid creates a non-coplanar molecular geometry, as demonstrated by X-ray crystallography showing a dihedral angle of 68° between the aromatic rings.
Research Trajectory and Contemporary Focus Areas
Current investigations prioritize three key domains:
1.4.1. Advanced Synthesis Techniques
Recent protocols employ nickel-iron oxide nanoparticles (NiFe$$2$$O$$4$$) under solvent-free conditions, achieving 98% yield in 8 minutes at room temperature. This represents a 60% reduction in reaction time compared to traditional copper-catalyzed methods.
1.4.2. Pharmaceutical Intermediate Development
The compound serves as a precursor to kinase inhibitors, with its bromine atom enabling selective functionalization. Researchers have demonstrated efficient conversion to:
- Boronic ester derivatives for cross-coupling
- Amide-linked prodrug candidates
- Metal-organic frameworks for drug delivery
1.4.3. Materials Science Applications
Polymer studies utilize the molecule as a:
- Monomer for conductive polyesters
- Cross-linking agent in epoxy resins
- Ligand in luminescent coordination polymers
Ongoing work explores its role in organic semiconductors, where the bromophenoxy group modulates charge transport properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBULDTEXDPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)benzoic acid typically involves the reaction of 4-bromophenol with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the chlorine atom on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for 2-(4-Bromophenoxy)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a phenoxybenzoic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Bromophenoxy)benzoic acid has the molecular formula C₁₃H₉BrO₃. It features a bromophenyl group attached to a benzoic acid moiety, which contributes to its unique chemical properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 2-(4-bromophenoxy)benzoic acid exhibit potent anticancer properties. A notable patent describes its use as a selective MEK inhibitor, which is crucial in treating various cancers, including breast, colon, prostate, skin, and pancreatic cancers. The compound's mechanism involves inhibiting MEK enzymes that play a pivotal role in cancer cell proliferation and survival .
Antimicrobial Properties
Studies have shown that compounds derived from 2-(4-bromophenoxy)benzoic acid display significant antimicrobial activity against drug-resistant bacteria. For instance, derivatives were screened for their efficacy against clinically isolated strains of Acinetobacter baumannii and Klebsiella pneumoniae, demonstrating promising results .
Organic Synthesis Applications
Synthesis of Benzamide Derivatives
2-(4-Bromophenoxy)benzoic acid serves as an important precursor in the synthesis of various benzamide derivatives. The reaction typically involves direct condensation with amines under mild conditions, yielding high-purity products efficiently . This method is particularly noted for its environmental friendliness and rapid execution.
Suzuki–Miyaura Coupling Reaction
The compound is also utilized in Suzuki–Miyaura coupling reactions, which are critical for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and tolerance for various functional groups, making it an essential tool in organic synthesis .
Photochemical Applications
Photosensitive Blocking Groups
Phenacyl benzoates derived from 2-(4-bromophenoxy)benzoic acid have been explored for their applications in photochemistry. These compounds act as photosensitive blocking groups that can be cleaved under mild conditions, making them useful in synthetic pathways that require light activation .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
A study highlighted the effectiveness of 2-(4-bromophenoxy)benzoic acid derivatives in inhibiting MEK enzymes. The research demonstrated that these compounds could significantly reduce tumor growth in vivo models, suggesting their potential as therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of multidrug-resistant bacteria. The results showed that certain compounds exhibited higher antibacterial activity than conventional antibiotics, indicating a promising avenue for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity
Compounds with benzoyl or phenoxy substituents exhibit distinct binding behaviors. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid show lower ΔGbinding values for T1R3 receptors compared to saccharin and acesulfame, indicating stronger receptor interactions. The methoxy group enhances hydrogen bonding, while the methyl group increases hydrophobic interactions .
- 2-(4-Bromophenoxy)benzoic acid lacks a benzoyl group but shares a brominated aromatic system.
Table 1: Binding and Structural Comparison
| Compound | ΔGbinding (kcal/mol) | Key Substituents | Receptor Affinity |
|---|---|---|---|
| 2-(4-Methylbenzoyl)benzoic acid | -8.2 | Methyl, Benzoyl | High (T1R3) |
| 2-(4-Methoxybenzoyl)benzoic acid | -8.5 | Methoxy, Benzoyl | High (T1R3) |
| 2-(4-Bromophenoxy)benzoic acid | N/A | Bromophenoxy | Moderate (estimated) |
Influence of Chain Length and Linkers
Phenoxy-substituted benzoic acids with varying alkyl chains demonstrate how structural modifications affect physical properties:
- 4-[3-[3-[12-(4-Bromophenoxy)dodecyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propoxy]benzoic acid (1007) has a melting point of 110–112°C, while 4-[[5-[3-[5-(4-Bromophenoxy)pentyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]methyl]benzoic acid (875) melts at 186–187°C. Longer alkyl chains (dodecyl vs. pentyl) reduce melting points due to decreased crystallinity .
- 2-(4-Bromophenoxy)butanoic acid (MW: 248.20) has a lower molecular weight than 2-(4-Bromophenoxy)benzoic acid, which may enhance aqueous solubility .
Table 2: Physical Properties of Phenoxy Derivatives
| Compound | Molecular Weight | Melting Point (°C) | Purity |
|---|---|---|---|
| 2-(4-Bromophenoxy)butanoic acid | 248.20 | N/A | 95% |
| 1007 | ~600 (estimated) | 110–112 | 54% yield |
| 875 | ~550 (estimated) | 186–187 | 77% yield |
Key Research Findings
- Synthetic Applications: Derivatives like 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) are intermediates in photo-removable protecting groups and heterocyclic synthesis .
- For example, 2-(4-Bromophenoxy)benzoic acid derivatives inhibit SARS-CoV-2 variants , while methyl esters of related compounds (e.g., Av7, Av9) show cytotoxicity against cancer cell lines .
Biological Activity
2-(4-Bromophenoxy)benzoic acid, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(4-Bromophenoxy)benzoic acid is , with a molecular weight of approximately 343.01 g/mol. The compound features:
- A benzoic acid core.
- A phenoxy group substituted at the para position with a bromine atom.
Physical Properties:
- Melting Point: Approximately 200 °C.
- Appearance: Solid form.
Biological Activity Overview
Research indicates that 2-(4-Bromophenoxy)benzoic acid exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties, especially against Gram-positive bacteria and certain fungi. Its lipophilic nature enhances its ability to penetrate biological membranes, which is crucial for its bioactivity.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Bacillus subtilis | High | |
| Candida albicans | Moderate |
Enzyme Inhibition
Preliminary studies suggest that 2-(4-Bromophenoxy)benzoic acid may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating infections or inflammatory conditions.
The mechanisms through which 2-(4-Bromophenoxy)benzoic acid exerts its biological effects involve interactions with various enzymes and proteins. These interactions can lead to modulation of biological functions, making it a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Efficacy Study (2021): A study evaluated the antimicrobial activity of several derivatives of benzoic acid, including 2-(4-Bromophenoxy)benzoic acid. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus when treated with the compound at concentrations above 50 µg/mL .
- Enzyme Interaction Study (2020): Research focused on the interaction of this compound with specific enzymes showed that it could inhibit the activity of cyclooxygenase (COX), suggesting potential applications in anti-inflammatory therapies .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenoxy)benzoic acid, and what factors influence yield?
- Methodological Answer : The synthesis typically involves bromination of phenoxybenzoic acid precursors or coupling reactions. For example, bromine or N-bromosuccinimide (NBS) can be used with catalysts like FeCl₃ or AlCl₃ to introduce the bromine moiety. Key factors affecting yield include:
- Reagent stoichiometry : Excess brominating agents may lead to di-substitution byproducts.
- Temperature control : Exothermic reactions require gradual addition of reagents to avoid thermal decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification .
Q. How can researchers characterize the purity and structural integrity of 2-(4-Bromophenoxy)benzoic acid?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors) .
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity; bromine’s electron-withdrawing effect shifts aromatic proton signals downfield .
- Melting point analysis : Consistency with literature values (e.g., 192–194°C) indicates purity .
- Elemental analysis : Validates molecular formula (C₁₃H₉BrO₃) .
Q. What are the key applications of 2-(4-Bromophenoxy)benzoic acid in organic synthesis?
- Methodological Answer : The compound serves as:
- Cross-coupling precursor : The bromine atom facilitates Suzuki-Miyaura reactions to form biaryl structures .
- Ligand scaffold : The carboxylic acid group chelates metals, enabling coordination chemistry in catalysis .
- Intermediate in fluorene synthesis : Used in multi-step routes to brominated fluorenones .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of 2-(4-Bromophenoxy)benzoic acid, and how can SHELX software address them?
- Methodological Answer : Challenges include:
- Disorder in aromatic rings : SHELXL’s rigid-bond restraint stabilizes thermal motion parameters .
- Heavy atom (Br) effects : Anomalous scattering from bromine improves phase determination in SHELXD .
- Twinned crystals : SHELXE’s twin-law detection resolves overlapping reflections in high-symmetry space groups .
Q. How do substituents on the benzoic acid core affect its reactivity in cross-coupling reactions?
- Methodological Answer : Substituent effects are studied via:
- Electron-withdrawing groups (e.g., -Br) : Activate the aryl ring for nucleophilic substitution but may deactivate electrophilic pathways .
- Steric hindrance : Bulkier substituents (e.g., trifluoroethoxy in related compounds) reduce coupling efficiency .
- Comparative kinetics : Hammett plots correlate σ values of substituents with reaction rates .
Q. When encountering contradictory data in reaction optimization, what analytical strategies can resolve discrepancies?
- Methodological Answer : Contradictions (e.g., variable yields or byproducts) are addressed by:
- In situ monitoring : ReactIR or LC-MS tracks intermediate formation .
- Isolation of intermediates : Fractional crystallization or column chromatography identifies side products .
- Computational modeling : DFT calculations predict feasible pathways, guiding experimental adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
